HCV NS3/4A Protease Inhibition: Potency Comparison of Biliverdin vs. Bilirubin and Structural Analogs
In a systematic head-to-head evaluation of tetrapyrroles against HCV NS3/4A protease using the SensoLyte 620 FRET-based assay (excitation/emission 591nm/622nm), biliverdin (BV) exhibited the strongest inhibitory activity among all tested compounds. Biliverdin achieved an IC₅₀ of 9 µM, which is comparable to the commercial reference inhibitor AnaSpec #25346 (IC₅₀ 5 µM) [1]. In stark contrast, bilirubin (BR, mixed isomers) and bilirubin IXα each demonstrated IC₅₀ values exceeding 300 µM—representing greater than 30-fold lower potency. The structurally modified biliverdin dimethyl ester similarly showed IC₅₀ >300 µM, confirming that the native biliverdin structure is essential for protease inhibition [1].
| Evidence Dimension | IC₅₀ for HCV NS3/4A protease inhibition |
|---|---|
| Target Compound Data | 9 µM |
| Comparator Or Baseline | Bilirubin (mixed isomers): >300 µM; Bilirubin IXα: >300 µM; Biliverdin dimethylester: >300 µM; AnaSpec #25346 (commercial inhibitor control): 5 µM |
| Quantified Difference | Biliverdin is >30-fold more potent than bilirubin and biliverdin dimethyl ester; potency approaches commercial inhibitor control |
| Conditions | SensoLyte 620 HCV Protease Assay; FRET peptide substrate; excitation/emission 591nm/622nm |
Why This Matters
Procurement of biliverdin over bilirubin or biliverdin dimethyl ester is essential for HCV NS3/4A protease inhibition studies, as these analogs exhibit negligible activity (>30-fold difference) in the same assay system.
- [1] Zhu, Z., Wilson, A. T., Luxon, B. A., Brown, K. E., Mathahs, M. M., Bandyopadhyay, S., McCaffrey, A. P., & Schmidt, W. N. (2010). Biliverdin inhibits hepatitis C virus nonstructural 3/4A protease activity: mechanism for the antiviral effects of heme oxygenase? Hepatology, 52(6), 1897–1905. Table 2. View Source
